2-benzyl-5-iodopyridazin-3(2H)-one
Overview
Description
2-benzyl-5-iodopyridazin-3(2H)-one is a heterocyclic organic compound that features a pyridazine ring substituted with a benzyl group at the 2-position and an iodine atom at the 5-position. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-iodopyridazin-3(2H)-one typically involves the iodination of a pyridazinone precursor. One possible route is:
Starting Material: 2-benzylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction might yield a biaryl compound, while a substitution reaction with an amine could produce an aminopyridazinone derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Exploration as a lead compound in drug discovery for its potential therapeutic properties.
Industry: Use in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-5-iodopyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-benzylpyridazin-3(2H)-one: Lacks the iodine substituent but shares the core structure.
5-iodopyridazin-3(2H)-one: Lacks the benzyl group but has the iodine substituent.
2-benzyl-5-chloropyridazin-3(2H)-one: Similar structure with chlorine instead of iodine.
Uniqueness
2-benzyl-5-iodopyridazin-3(2H)-one is unique due to the presence of both the benzyl and iodine substituents, which can influence its reactivity and potential biological activity. The iodine atom, in particular, can serve as a versatile handle for further functionalization through various chemical reactions.
Properties
IUPAC Name |
2-benzyl-5-iodopyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOBDGYMMSDMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677529 | |
Record name | 2-Benzyl-5-iodopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825633-93-0 | |
Record name | 2-Benzyl-5-iodopyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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